molecular formula C12H21NO3 B1289224 Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 324769-06-4

Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1289224
CAS No.: 324769-06-4
M. Wt: 227.3 g/mol
InChI Key: MXCAGVCUIHYAGH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCAGVCUIHYAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624244
Record name tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324769-06-4
Record name tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes

The following table summarizes common synthetic routes for tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate:

Route Reagents Conditions Yield
Nucleophilic Substitution Tert-butyl chloroformate Base (e.g., triethylamine) Varies (60-85%)
Reductive Amination Methylamine Basic conditions Varies (50-75%)
Protection with Boc Tert-butyl carbamate Basic conditions High (80-90%)

Nucleophilic Substitution

In this method, a piperidine derivative reacts with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperatures to maximize yield.

Reductive Amination

This process involves treating a piperidine derivative with methylamine and a reducing agent. Commonly used reducing agents include lithium aluminum hydride or sodium cyanoborohydride, which facilitate the formation of the desired amine product.

Protection Strategy

The protection of the nitrogen atom in the piperidine ring is crucial for preventing unwanted side reactions during subsequent steps. The use of tert-butyl carbamate allows for selective reactions at other functional groups.

To enhance yields and purity during synthesis, several optimization strategies can be employed:

  • Catalysts : Utilizing catalysts such as palladium on carbon can improve reaction rates and selectivity.

  • Solvent Selection : Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide are preferred as they enhance nucleophilicity and reaction rates.

  • Temperature Control : Maintaining specific temperatures during reactions can prevent decomposition or unwanted side reactions.

After synthesis, confirming the structure of this compound is essential. Common techniques include:

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy provides insights into the molecular structure by identifying distinct chemical environments of hydrogen and carbon atoms within the molecule.

Mass Spectrometry

Mass spectrometry helps confirm molecular weight and structural integrity by analyzing fragmentation patterns.

Crystallography

Single crystal X-ray diffraction can provide precise information about molecular geometry and confirm the arrangement of atoms within the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to various bioactive compounds. Here are some key applications:

  • Synthesis of Bioactive Molecules :
    • The compound serves as a building block in the synthesis of various pharmaceuticals. Its ability to undergo further functionalization makes it suitable for creating complex structures required in drug design .
  • Anticancer Research :
    • Studies have indicated that derivatives of this compound exhibit anticancer properties. Research has focused on modifying the piperidine ring to enhance biological activity against cancer cell lines .
  • Neuropharmacology :
    • The compound's structural features suggest potential applications in neuropharmacology, particularly in developing drugs targeting neurological disorders. Its derivatives may interact with neurotransmitter systems, offering pathways for new treatments .

Synthetic Methodologies

The synthesis of this compound involves several methodologies that highlight its utility in organic chemistry:

Reaction Conditions

StepReagentsConditions
1Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylateTHF, -78 °C
2Potassium tert-butoxideAdded over 5 min
3Methyl methacrylateAdded dropwise; allowed to warm to ambient temperature

This reaction sequence demonstrates the compound's role as an intermediate in more complex synthetic routes, showcasing its versatility in organic synthesis .

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal reported the synthesis of novel derivatives of this compound and their evaluation against various cancer cell lines. The results indicated significant cytotoxic effects, prompting further investigation into their mechanisms of action .
  • Neuroactive Compound Development :
    • Research conducted at a leading university focused on modifying the compound to enhance its affinity for specific neurotransmitter receptors. The study found that certain modifications increased the compound's efficacy in animal models of anxiety and depression .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate involves its reactivity as a nucleophile or electrophile in various chemical reactions. The piperidine ring can interact with different molecular targets, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions.

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name : Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
  • CAS Number : 324769-06-4
  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.3 g/mol
  • Synonyms: 1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine, Boc-3,3-dimethyl-4-oxopiperidine .

Physical Properties :

  • Appearance : Pale yellow to white solid .
  • Purity : ≥95% (typical commercial grade) .
  • Storage : Stable at room temperature under inert, dry conditions .

Applications :
Primarily utilized as a pharmaceutical intermediate in organic synthesis, particularly in the development of bioactive molecules .

Comparison with Structural Analogs

The structural analogs of this compound share the piperidine-1-carboxylate backbone but differ in substituents, influencing their physicochemical properties and applications. Below is a comparative analysis based on available

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Applications References
This compound 324769-06-4 C₁₂H₂₁NO₃ 227.3 3,3-dimethyl-4-oxo Solid Pharmaceutical intermediate
Tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate 117565-57-8 C₁₂H₂₁NO₃ 227.3 3-ethyl-4-oxo Not reported Likely pharmaceutical intermediate
Tert-butyl 3-acetylpiperidine-1-carboxylate 858643-92-2 C₁₃H₂₁NO₃ 243.3 3-acetyl Not reported Synthetic intermediate for ketones
Tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate 475085-34-8 C₁₃H₂₃NO₃ 241.3 3,5-dimethyl-4-oxo Solid Pharmaceutical intermediate
Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate 1785763-50-9 C₁₂H₂₁NO₅ 259.3 3,3-dimethoxy-4-oxo Not reported Potential solubility modulator
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate 1354953-08-4 C₁₈H₂₁F₄NO₃ 375.4 Aromatic fluorophenyl-3-oxo Not reported Targeted drug design (lipophilic)

Structural and Functional Differences

Substituent Effects: 3,3-Dimethyl vs. 3-Acetyl (858643-92-2): The acetyl group enhances electrophilicity at the 3-position, making it reactive toward nucleophiles (e.g., Grignard reagents) .

Aromatic Derivatives (1354953-08-4) :
The fluorophenyl group in this analog introduces strong electron-withdrawing effects, enhancing stability and lipophilicity for central nervous system (CNS)-targeted drug candidates .

Regioisomers (475085-34-8) : The 3,5-dimethyl substitution pattern in 475085-34-8 creates a symmetrical steric environment, which may influence crystallinity and bioavailability compared to the asymmetric 3,3-dimethyl analog .

Biological Activity

Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with tert-butyl and dimethyl substitutions, which enhance its chemical reactivity and biological profile. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an enzyme inhibitor by binding to active sites and blocking substrate access, which can disrupt various biochemical pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : It serves as an important intermediate in the synthesis of crizotinib, a drug used for targeted cancer therapies. In vitro studies suggest that derivatives of the compound can prevent the aggregation of amyloid-beta peptide, indicating potential applications in Alzheimer's disease treatment .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. Its specific interactions can lead to the modulation of these pathways, offering therapeutic avenues for diseases related to enzyme dysregulation .

Applications in Research

This compound has been utilized in various scientific research applications:

  • Synthesis of Biologically Active Compounds : It is employed as a key intermediate in the synthesis of several biologically active molecules. For instance, it plays a role in the stereoselective synthesis of substituted piperidine derivatives that are valuable in medicinal chemistry .
  • Green Chemistry : The compound is also recognized for its utility as a chemoselective tert-butoxycarbonylation reagent for amines, showcasing its versatility in green chemistry applications .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated effectiveness in inhibiting cancer cell proliferation through enzyme inhibition pathways.
Study BAmyloid-beta AggregationShowed that derivatives prevent aggregation, suggesting therapeutic potential for Alzheimer's disease.
Study CSynthesis ApplicationsHighlighted its role as an intermediate for synthesizing complex organic molecules with biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as condensation of piperidine derivatives with tert-butyl protecting groups. For example, analogous compounds (e.g., tert-butyl 4-(3-phenylmethoxyphenyl)piperidine-1-carboxylate) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres. Key steps include:

  • Protection : Use of Boc (tert-butoxycarbonyl) groups to stabilize the piperidine nitrogen .
  • Oxidation/Reduction : Controlled oxidation of intermediates (e.g., using KMnO₄ or H₂O₂) to introduce ketone groups, followed by purification via silica gel chromatography .
  • Optimization : Reaction temperatures (0–20°C) and catalysts (e.g., DMAP, triethylamine) improve yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC or LC-MS to assess purity (>95% typical for research-grade compounds) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, ketone carbonyl at ~210 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and hydrogen-bonding patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Respiratory protection, nitrile gloves, and goggles to prevent inhalation/skin contact (acute toxicity Category 4 via oral/dermal/inhalation routes) .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • QSAR/QSPR : Quantum chemistry calculations (e.g., DFT) model electron density at the ketone group, predicting susceptibility to nucleophilic attack .
  • Solvent Effects : Molecular dynamics simulations assess solvation dynamics in polar aprotic solvents (e.g., DMF, DMSO), which stabilize transition states .
  • Contradictions : Experimental yields may diverge from predictions due to steric hindrance from tert-butyl groups .

Q. What strategies resolve contradictions in reaction yields when using this compound as a precursor?

  • Methodological Answer :

  • Parameter Screening : Vary temperature, solvent (e.g., dichloromethane vs. THF), and catalysts (e.g., Pd/C for hydrogenation) to optimize kinetic vs. thermodynamic control .
  • Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., over-oxidation to carboxylic acids) to refine reaction conditions .

Q. How does hydrogen bonding influence the crystal packing of this compound?

  • Methodological Answer :

  • Graph Set Analysis : SHELX-refined structures reveal C=O⋯H–N hydrogen bonds between piperidine NH and ketone groups, forming R₂²(8) motifs .
  • Thermal Stability : DSC/TGA correlates packing density (via H-bond networks) with decomposition temperatures .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer :

  • Intermediate Utility : The ketone group undergoes reductive amination to form sp³-rich pharmacophores (e.g., antiviral agents) .
  • Case Study : Analogous tert-butyl piperidine carboxylates are precursors to kinase inhibitors, with Boc deprotection enabling late-stage functionalization .

Q. How can researchers mitigate decomposition during long-term storage?

  • Methodological Answer :

  • Stability Studies : Accelerated aging under varied humidity/temperature (ICH guidelines) identifies optimal storage at –20°C in argon-sealed vials .
  • Stabilizers : Addition of radical scavengers (e.g., BHT) prevents oxidation of the ketone moiety .

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